molecular formula C9H15N3 B8299147 2,3-Diamino-5-(2-methylpropyl)pyridine CAS No. 608880-89-3

2,3-Diamino-5-(2-methylpropyl)pyridine

Cat. No. B8299147
Key on ui cas rn: 608880-89-3
M. Wt: 165.24 g/mol
InChI Key: LVBHXJNEVPISMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138399B2

Procedure details

Similarly to Example 1, 0.37 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.49 g of 2,3-diamino-5-(2-methylpropyl)pyridine (starting material D1) and 5 g of PPA (5 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.151 g of the title compound of m.p. 111–113° C. The mass spectrum shows the molecular peak MH+ at 311.3 Da.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:17][N:16]=1>ClCCl.CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:17][N:16]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]2[NH:14][C:15]3=[N:16][CH:17]=[C:18]([CH2:22][CH:23]([CH3:24])[CH3:25])[CH:19]=[C:20]3[N:21]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1N)CC(C)C
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
Name
Type
product
Smiles
NC1=NC=C(C=C1N)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC1=NC=2C(=NC=C(C2)CC(C)C)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.151 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07138399B2

Procedure details

Similarly to Example 1, 0.37 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.49 g of 2,3-diamino-5-(2-methylpropyl)pyridine (starting material D1) and 5 g of PPA (5 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.151 g of the title compound of m.p. 111–113° C. The mass spectrum shows the molecular peak MH+ at 311.3 Da.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:17][N:16]=1>ClCCl.CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:17][N:16]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]2[NH:14][C:15]3=[N:16][CH:17]=[C:18]([CH2:22][CH:23]([CH3:24])[CH3:25])[CH:19]=[C:20]3[N:21]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1N)CC(C)C
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
Name
Type
product
Smiles
NC1=NC=C(C=C1N)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC1=NC=2C(=NC=C(C2)CC(C)C)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.151 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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